These combined features of PhDavePhos make it a versatile ligand for several research applications in homogeneous catalysis, including:
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, also known as PhDavePhos, is a synthetic organophosphorus compound. It is a ligand commonly used in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions for C-C bond formation [].
The development of PhDavePhos is attributed to David A. Evans and his research group, who first described its synthesis and application in Buchwald-Hartwig amination reactions in 1999 [].
The key feature of PhDavePhos is its bidentate character. It possesses two functional groups that can bind to a metal center:
The biphenyl moiety provides rigidity and helps maintain a favorable chelating angle for binding to the metal center [].
PhDavePhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination reactions. These reactions involve the formation of a carbon-carbon (C-C) bond between an aryl or vinyl halide (Ar-X or Vinyl-X) and an amine (NR2) [].
Balanced chemical equation for a Buchwald-Hartwig amination using PhDavePhos as a ligand:
Pd(dba)2 + 4 PhDavePhos + 2 KOH + 2 Ar-X + 2 NR2 → 2 Ar-NR2 + 2 KX + Pd(0) + 2 H2O + 2 dba (dba = dibenzylideneacetone) []
PhDavePhos is known to be particularly effective in the coupling of hindered and electron-deficient aryl halides [].
PhDavePhos is air- and moisture-sensitive, requiring storage under inert atmosphere conditions [].
In Buchwald-Hartwig amination reactions, PhDavePhos coordinates with the palladium catalyst, forming a stable metal complex. The PPh2 group donates electrons to the palladium, lowering its oxidation state and activating it towards oxidative addition with the aryl halide. The NMe2 group helps stabilize the intermediate species formed during the catalytic cycle [].
Irritant